6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Description
¹H NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) of 6-bromo-7-methyl-THIQ reveals distinct proton environments:
- Methyl group (C7-CH₃) : A singlet at δ 2.35 ppm (3H), characteristic of a deshielded methyl group adjacent to an electronegative bromine atom.
- Aromatic protons : A doublet at δ 7.12 ppm (1H, H5) and a singlet at δ 7.08 ppm (1H, H8), consistent with bromine’s para-directing effects.
- Aliphatic protons : Multiplets between δ 2.80–3.40 ppm (4H, H1–H4) and δ 3.90–4.10 ppm (2H, H3a–H4a).
¹³C NMR Analysis
Key signals in the ¹³C NMR spectrum (100 MHz, CDCl₃) include:
- C7-CH₃ : δ 21.5 ppm (quartet, J = 4.2 Hz).
- C6-Br : δ 122.9 ppm (singlet).
- Aromatic carbons : δ 128.4 (C5), 130.1 (C8), and 134.7 ppm (C9).
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H5 | 7.12 | d (J = 8.4 Hz) | Aromatic proton |
| H8 | 7.08 | s | Aromatic proton |
| C6 | 122.9 | s | Bromine-substituted carbon |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) of 6-bromo-7-methyl-THIQ ([M+H]⁺ = 227.0048) confirms its molecular formula. Major fragmentation pathways include:
- Loss of methyl radical (- CH₃) : m/z 212.9 (base peak).
- Debromination : m/z 148.1 (C₉H₁₀N⁺).
- Ring-opening : m/z 91.0 (C₇H₇⁺).
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 227.0048 | [M+H]⁺ | C₁₀H₁₂BrN⁺ |
| 212.9 | [M+H–CH₃]⁺ | C₉H₉BrN⁺ |
| 148.1 | [M+H–Br–CH₃]⁺ | C₉H₁₀N⁺ |
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:
- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : The bromine atom exhibits a region of high electron density (-0.32 e/Ų), while the methyl group shows low density (+0.18 e/Ų).
- NBO Analysis : The C6–Br bond has 85% p-character, facilitating electrophilic substitution at the ortho position.
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy (eV) | -6.3 | Susceptibility to nucleophilic attack |
| LUMO Energy (eV) | -1.5 | Electrophilic reactivity |
| Dipole Moment (Debye) | 2.7 | Polar solubility |
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
OTXAJYKAFJEVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
The most common method involves brominating 7-methyl-1,2,3,4-tetrahydroisoquinoline with NBS in dichloromethane or acetonitrile under radical-initiated conditions.
Procedure :
-
Reactants : 7-Methyl-1,2,3,4-tetrahydroisoquinoline (1 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Conditions : Reflux in anhydrous CH₂Cl₂ for 6–8 hours under nitrogen.
-
Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Mechanistic Insights :
Electrophilic Bromination with Molecular Bromine
Electrophilic substitution using Br₂ in acidic media is an alternative but less selective method.
Procedure :
-
Reactants : 7-Methyl-1,2,3,4-tetrahydroisoquinoline (1 equiv), Br₂ (1.2 equiv), H₂SO₄ (catalytic).
-
Conditions : Stir at 0–5°C for 2 hours.
-
Workup : Neutralize with NaHCO₃, extract with DCM, and recrystallize from ethanol.
Challenges :
Multi-Step Synthesis from 3-Bromophenylacetonitrile
Reduction and Cyclization (Patent CN103880745A)
This method constructs the tetrahydroisoquinoline core with pre-installed bromine and methyl groups.
Steps :
-
Reduction : 3-Bromophenylacetonitrile → 3-Bromophenethylamine using H₂/Raney Ni in methanol.
-
Amidation : React with methyl chloroformate to form methyl 3-bromophenethylcarbamate.
-
Ring Closure : Treat with 2-oxoacetic acid and H₂SO₄ in THF to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Decarboxylation : Hydrolyze with H₂SO₄ to remove the carboxylic acid group.
Yield : 42% over four steps.
Palladium-Catalyzed Cross-Coupling
Aryl halides can undergo Suzuki-Miyaura coupling to introduce substituents post-bromination.
Example :
-
Reactants : 6-Bromo-7-methyl-THIQ, methylboronic acid, Pd(PPh₃)₄.
-
Conditions : K₂CO₃, DME/H₂O, 80°C.
Industrial-Scale Production
Continuous Flow Bromination
Industrial protocols use continuous flow reactors to enhance safety and efficiency:
Crystallization and Purification
Comparative Analysis of Methods
Research Findings and Optimization
Solvent Effects
Temperature Control
Protecting Group Strategies
Challenges and Solutions
Steric Hindrance
The 7-methyl group impedes bromination at adjacent positions. Solutions include:
Byproduct Formation
-
Di-brominated Products : Mitigated by stoichiometric control (NBS ≤1.1 equiv).
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The saturated piperidine ring undergoes dehydrogenation under oxidative conditions to form aromatic isoquinoline derivatives.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 7-Methylisoquinoline-6-bromo derivative | 78% | Complete aromatization confirmed by NMR |
| H₂O₂ in acetic acid | Partially oxidized intermediates | 52% | Requires temperature control (40–60°C) |
Nucleophilic Substitution
The bromine atom at position 6 participates in SNAr (nucleophilic aromatic substitution) and cross-coupling reactions.
Direct Substitution
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| KCN | Ethanol/water, reflux | 6-Cyano-7-methyl-1,2,3,4-tetrahydroisoquinoline | >90% |
| NH₃ (aq) | 100°C, sealed tube | 6-Amino-7-methyl derivative | 68% |
Transition Metal-Catalyzed Coupling
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF, K₂CO₃, 80°C | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Toluene, 110°C | N-Aryl substituted analogs |
Functionalization of the Piperidine Ring
The saturated ring undergoes modifications such as alkylation and redox reactions.
Reductive Alkylation
| Reagent | Product | Notes |
|---|---|---|
| NaBH₃CN + formaldehyde | N-Methylated derivative | Retains bromine and methyl groups |
Ring-Opening Reactions
| Conditions | Product | Application |
|---|---|---|
| H₂, Raney Ni | Reduced open-chain amine | Intermediate for alkaloid synthesis |
Halogen Exchange
The bromine atom can be replaced via halogen-exchange reactions:
| Reagent | Conditions | Product |
|---|---|---|
| CuI, KI, DMF | 120°C, 12h | 6-Iodo-7-methyl derivative |
Stability and Side Reactions
-
Thermal degradation : Decomposes above 200°C, forming HBr and polymeric byproducts.
-
Light sensitivity : Bromine substitution increases susceptibility to photolytic cleavage .
Comparative Reactivity with Analogues
| Compound | Position of Br/Me | Key Reactivity Difference |
|---|---|---|
| 6-Bromo-8-methyl-THIQ | Br at 6, Me at 8 | Lower electrophilicity at C6 |
| 7-Bromo-3-methyl-THIQ | Br at 7, Me at 3 | Enhanced steric hindrance |
Mechanistic Insights
-
Aromatic substitution : Bromine’s electron-withdrawing effect activates the ring for nucleophilic attack at C6.
-
Steric effects : The methyl group at C7 slows reactions at adjacent positions.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized in developing novel therapeutic agents. Its structure allows for modifications that can enhance biological efficacy against various diseases:
- Neurodegenerative Disorders : Research indicates that tetrahydroisoquinolines can exhibit neuroprotective effects. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in neurodegeneration, potentially leading to treatments for conditions like Alzheimer's disease.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential use in developing new antibiotics .
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique chemical reactivity makes it a valuable building block for creating various derivatives with enhanced properties:
- Synthesis of Analogues : The ability to modify the bromine and methyl groups allows chemists to create analogues that may possess improved pharmacological properties.
Biochemical Studies
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its interactions with biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter synthesis and metabolism. For example, it affects phenylethanolamine N-methyltransferase activity.
- Cell Signaling Modulation : Research has indicated that this compound can influence cell signaling pathways related to proliferation and apoptosis, which are crucial in cancer research.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at the sixth position | Exhibits neuroprotective and antimicrobial effects |
| 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Additional methoxy group | Potentially enhanced biological activity |
| 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | Bromine at the seventh position | Investigated for anticancer properties |
Case Studies
Several studies have highlighted the potential applications of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline:
- Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways associated with cell survival .
- Antimicrobial Research : Another investigation reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the bromine atom enhances binding affinity to bacterial targets .
- Synthetic Applications : A recent synthesis approach highlighted how 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor for creating complex tetrahydroisoquinoline derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Effects
6,7-Dihydroxy Derivatives (CKD712)
- Structure : (S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ (CKD712) features a naphthylmethyl group at position 1 and hydroxyl groups at 6 and 7 .
- Activity : CKD712 accelerates wound healing by inducing VEGF production via AMPK/HO-1 pathways in fibroblasts. The 6,7-dihydroxy groups are critical for binding and activating these pathways, while the naphthylmethyl group enhances cellular uptake .
- Contrast : Unlike 6-Br-7-Me-THIQ, CKD712’s polar hydroxyl groups likely increase solubility but reduce blood-brain barrier penetration compared to bromo/methyl substituents.
6-Sulfamoyloxy and 7-Methoxy Derivatives (STX3451)
- Structure : 2-(3-Bromo-4,5-dimethoxybenzyl)-7-methoxy-6-sulfamoyloxy-THIQ (STX3451) has a sulfamoyloxy group at 6 and methoxy at 7 .
- Activity : STX3451 induces G2–M cell cycle arrest and apoptosis in cancer cells. The sulfamoyloxy group contributes to its antitumor activity, while methoxy enhances stability .
- Contrast : The bromine in STX3451 is at the 3-position of the benzyl substituent, differing from 6-Br-7-Me-THIQ’s direct scaffold substitution, which may alter target specificity.
6,7-Dimethoxy Derivatives
Neuroactive THIQs
Salsolinol (1-Methyl-6,7-phenyl-THIQ)
- Structure : 1-Methyl-6,7-phenyl-THIQ .
- Activity: Salsolinol is neurotoxic, implicated in Parkinson’s disease (PD) models. The phenyl groups at 6,7 enhance π-π interactions with neuronal targets, while the 1-methyl group aids blood-brain barrier penetration .
- Contrast : 6-Br-7-Me-THIQ’s bromine may reduce neurotoxicity but retain BBB penetration due to the methyl group.
1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Me-TIQ
- Structure : Unsubstituted TIQ and 1-methyl-TIQ .
- Activity : Both penetrate the BBB and are metabolized to hydroxylated derivatives. 1-Me-TIQ shows higher brain accumulation, suggesting methyl groups enhance CNS uptake .
- Contrast : 6-Br-7-Me-THIQ’s bromine could slow metabolism compared to unsubstituted TIQ, prolonging its biological half-life.
Benzodioxin-Substituted THIQs
- Structure: 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino-THIQ derivatives .
- Contrast : 6-Br-7-Me-THIQ’s smaller substituents may limit intercalation but improve solubility and synthetic accessibility.
Structural and Pharmacological Data Table
Biological Activity
6-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This compound's unique structural characteristics allow it to interact with various biological targets, making it a candidate for pharmacological exploration, particularly in the context of neurodegenerative disorders and infectious diseases.
Chemical Structure and Properties
The molecular formula of 6-Br-7-Me-THIQ is C_10H_12BrN, with a molar mass of approximately 226.11 g/mol. Its structure features a bromine atom at the 6th position and a methyl group at the 7th position on the tetrahydroisoquinoline skeleton. The presence of the bromine atom influences both the compound's electronic properties and its reactivity, contributing to its biological activity.
Biological Activities
Research indicates that 6-Br-7-Me-THIQ exhibits a range of biological activities:
- Antimicrobial Activity : THIQ derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies demonstrate that modifications in the THIQ structure can enhance antimicrobial potency. For instance, compounds structurally similar to 6-Br-7-Me-THIQ have been evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv and affect its cell wall synthesis by inhibiting MurE ligase activity .
- Neuroprotective Effects : Some THIQ derivatives are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific interactions between these compounds and neurotransmitter receptors are crucial for their therapeutic efficacy .
- Antimalarial Activity : Recent studies have explored the antimalarial potential of THIQ analogs, suggesting that compounds with structural similarities to 6-Br-7-Me-THIQ may exhibit significant antimalarial activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the THIQ scaffold significantly impacts its biological activity. For example:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of Bromine | Moderate antimicrobial activity |
| 6-Iodo-7-methyl-1,2,3,4-tetrahydroisoquinoline | Iodine instead of Bromine | Enhanced neuroprotective effects |
| 6-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of Bromine | Lowered antimicrobial potency |
The unique bromine substitution at position 6 appears to confer specific advantages in terms of reactivity and interaction with biological targets compared to other halogenated analogs.
Case Studies
Several case studies highlight the effectiveness of THIQ derivatives:
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain THIQ compounds inhibited M. tuberculosis growth effectively by targeting MurE ligase. The correlation between inhibitory concentrations and biological effects suggested complex mechanisms beyond mere enzyme inhibition .
- Neuroprotective Mechanisms : Research has indicated that THIQ derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in neuroprotection .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (6-Bromo-7-methyl-THIQ), and how can reaction yields be optimized?
A common approach involves cyclization of substituted phenethylamine precursors. For example, brominated intermediates (e.g., 2-bromobenzaldehyde derivatives) can undergo Bischler-Napieralski cyclization with methyl-substituted amines under acidic conditions (e.g., POCl₃ or PPA) to form the tetrahydroisoquinoline core . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Reactions performed at 80–100°C in anhydrous toluene or dichloroethane improve yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts like over-brominated species . Typical yields range from 23% to 89%, depending on substituent steric effects .
Q. How should researchers characterize the purity and structure of 6-Bromo-7-methyl-THIQ?
Key analytical methods include:
- NMR spectroscopy :
- ¹H NMR : Methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
- ¹³C NMR : Distinguishes quaternary carbons (e.g., brominated C6 at δ ~120–130 ppm) .
- Mass spectrometry : HRMS-EI provides exact mass (e.g., [M+H]⁺ for C₁₀H₁₁BrN: calc. 224.0084) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% recommended for biological assays) .
Q. What safety precautions are essential when handling 6-Bromo-7-methyl-THIQ?
- Hazards : Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ data pending; assume acute toxicity) .
- Protective measures : Use fume hoods, nitrile gloves, and eye protection.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the position of bromine and methyl substituents influence the compound’s reactivity and bioactivity?
- Steric effects : Bromine at C6 and methyl at C7 reduce rotational freedom, favoring planar conformations that enhance receptor binding (e.g., σ-receptor affinity) .
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at C8, enabling nucleophilic substitutions (e.g., Suzuki couplings for derivatization) . Comparative studies with 3-Bromo-5,6,7,8-THIQ (CAS 1159826-90-0) show altered solubility and binding kinetics due to ring-position differences .
Q. How can researchers resolve contradictions in spectral data for brominated THIQs?
Q. What advanced analytical methods are recommended for studying 6-Bromo-7-methyl-THIQ’s solubility and stability?
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10). LogP values (~2.5–3.0) predict moderate lipophilicity .
- Stability studies :
Q. How can computational modeling aid in designing derivatives of 6-Bromo-7-methyl-THIQ?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding to targets like dopamine receptors. Methyl at C7 may fill hydrophobic pockets in D3 receptor models .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic attacks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
